molecular formula C5H9NO2 B586647 4-Morpholinecarboxaldehyde-13C CAS No. 113009-82-8

4-Morpholinecarboxaldehyde-13C

Cat. No.: B586647
CAS No.: 113009-82-8
M. Wt: 116.124
InChI Key: LCEDQNDDFOCWGG-HOSYLAQJSA-N
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Description

4-Morpholinecarboxaldehyde-13C is a chemical compound with the molecular formula C5H9NO2. It is a colorless to yellowish liquid with a distinctive odor. This compound is a derivative of morpholine, a cyclic amine with a five-membered ring structure that contains nitrogen and oxygen atoms. The presence of the 13C isotope in its chemical structure makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboxaldehyde-13C typically involves the incorporation of the 13C isotope into the morpholine ring. One common method is the formylation of morpholine using formic acid or its derivatives, where the carbonyl carbon is replaced with the 13C isotope. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of the isotope .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar formylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any unwanted by-products. The compound is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarboxaldehyde-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxaldehyde-13C primarily involves its role as a labeling reagent in NMR spectroscopy. The 13C isotope provides enhanced sensitivity and resolution in NMR experiments, allowing for detailed structural analysis of complex molecules. The compound interacts with various molecular targets, including proteins and nucleic acids, enabling the study of their conformational changes and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholinecarboxaldehyde-13C is unique due to the presence of the 13C isotope, which makes it particularly valuable in NMR spectroscopy. This isotopic labeling allows for more precise and detailed analysis of molecular structures compared to its non-labeled counterparts.

Properties

IUPAC Name

morpholine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEDQNDDFOCWGG-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858147
Record name Morpholine-4-(~13~C)carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113009-82-8
Record name Morpholine-4-(~13~C)carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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